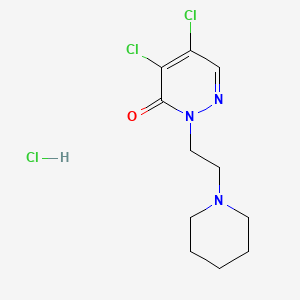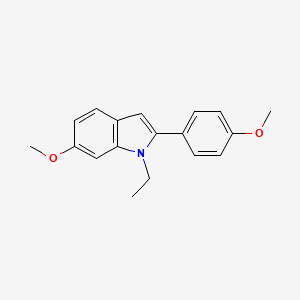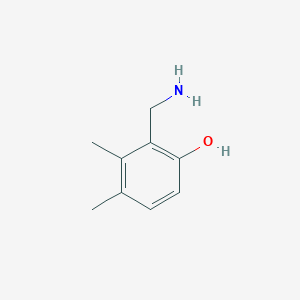![molecular formula C9H7N5S B14345254 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine CAS No. 93126-54-6](/img/structure/B14345254.png)
8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine is a heterocyclic compound that combines the structural features of pyridazine and tetrazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-(thiophen-2-yl)pyridazine with methylating agents and azide sources under high-temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Applications De Recherche Scientifique
8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
6-(thiophen-2-yl)pyridazine: Shares the pyridazine ring but lacks the tetrazole moiety.
8-Methyl-6-(thiophen-2-yl)tetrazole: Shares the tetrazole ring but lacks the pyridazine moiety.
Uniqueness: 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine is unique due to the combination of pyridazine and tetrazole rings, which imparts distinct chemical properties and biological activities. This dual-ring structure enhances its potential as a versatile scaffold in drug design and material science .
Propriétés
Numéro CAS |
93126-54-6 |
|---|---|
Formule moléculaire |
C9H7N5S |
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
8-methyl-6-thiophen-2-yltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C9H7N5S/c1-6-5-7(8-3-2-4-15-8)11-14-9(6)10-12-13-14/h2-5H,1H3 |
Clé InChI |
VBLGVZSACIKVTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN2C1=NN=N2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)

![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)





![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)


